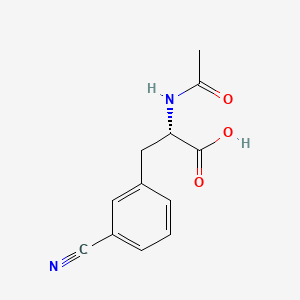
2-Chloro-4-methoxynicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-methoxynicotinaldehyde is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are substituted by a chlorine atom and a methoxy group, respectively
作用机制
Target of Action
It is known to be a reactant used in the preparation of insulin-like growth factor 1 receptor (igf-1r) inhibitors . IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell growth, development, and survival.
Mode of Action
Given its use in the synthesis of igf-1r inhibitors, it can be inferred that it may interact with the igf-1r pathway, potentially inhibiting the receptor’s activity and thus affecting cell growth and survival .
Biochemical Pathways
Considering its role in the synthesis of igf-1r inhibitors, it may influence the igf-1r signaling pathway, which is involved in various cellular processes including cell growth, differentiation, and survival .
Result of Action
As a reactant in the synthesis of igf-1r inhibitors, it may contribute to the inhibition of igf-1r activity, potentially leading to altered cell growth and survival .
生化分析
Biochemical Properties
It is known that the compound has a molecular weight of 171.58 . The compound is a white to yellow powder or crystals
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-Chloro-4-methoxynicotinaldehyde in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-4-methoxynicotinaldehyde involves the chlorination of 4-methoxynicotinaldehyde. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the 4-methoxynicotinaldehyde is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by evaporation of the solvent and purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-Chloro-4-methoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines or thiols in the presence of a base, such as triethylamine (Et3N), in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: 2-Chloro-4-methoxynicotinic acid.
Reduction: 2-Chloro-4-methoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-4-methoxynicotinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties. It can be used as a building block for the development of new therapeutic agents.
Material Science: It is used in the synthesis of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
相似化合物的比较
Similar Compounds
2-Chloro-4-methoxypyridine: Similar structure but lacks the aldehyde group.
4-Methoxynicotinaldehyde: Similar structure but lacks the chlorine atom.
2-Chloro-4-nitropyridine: Similar structure but contains a nitro group instead of a methoxy group.
Uniqueness
2-Chloro-4-methoxynicotinaldehyde is unique due to the presence of both the chlorine atom and the methoxy group on the pyridine ring, along with the aldehyde functional group. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-chloro-4-methoxypyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKGCVNNWDEUKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581974.png)
![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)




